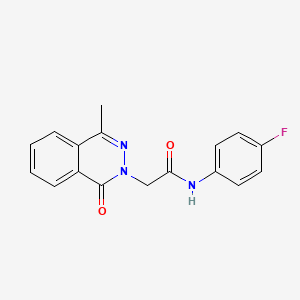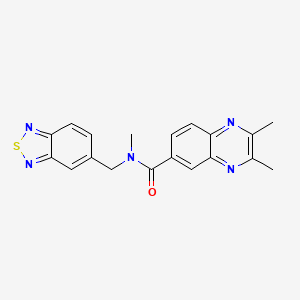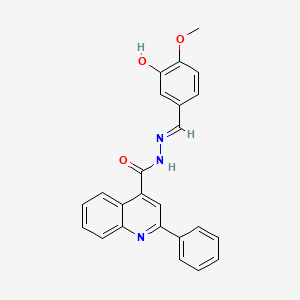![molecular formula C14H14F3N3O B5583340 5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5583340.png)
5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The presence of the trifluoromethyl group and the oxadiazole ring imparts significant chemical stability and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidin-1-ylmethyl group: This step involves the reaction of the oxadiazole intermediate with pyrrolidine in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research is ongoing to explore its use in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole ring play crucial roles in its biological activity by modulating the compound’s binding affinity and selectivity towards target proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one: This compound shares structural similarities but differs in the core ring structure.
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: Another compound with a trifluoromethyl group, but with a different ring system.
Uniqueness
5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to the combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-(pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-14(16,17)11-5-3-10(4-6-11)13-18-12(21-19-13)9-20-7-1-2-8-20/h3-6H,1-2,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIKCIFCGGKDPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5583295.png)
![2-(4-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5583302.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5583303.png)
![4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5583304.png)
![1-[(2,4-difluorophenoxy)acetyl]-L-prolinamide](/img/structure/B5583308.png)
![N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5583311.png)
![2-cyclopentyl-9-(5-phenyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5583315.png)
![methyl 7-[4-(dimethylamino)phenyl]-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5583321.png)
![1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B5583326.png)
![1-(3-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5583351.png)

